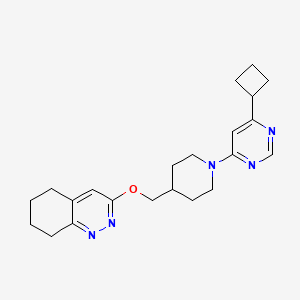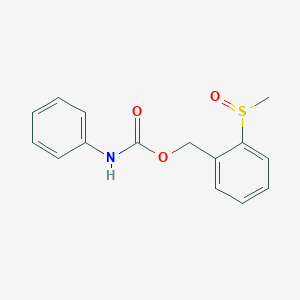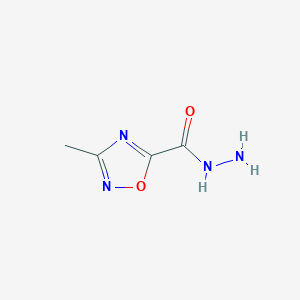
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide (MOC) is a small molecule that is widely used in chemical synthesis and scientific research. It is a versatile reagent that can be used to create a variety of compounds, as well as to study the effects of compounds on biological systems. MOC has a wide range of applications, from drug development to biochemical research.
Scientific Research Applications
Antioxidant and Antitumor Activities
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide demonstrates significant antioxidant and antitumor activities. It serves as a precursor in the synthesis of new aromatic C-nucleosides, which have been evaluated for these properties. One study highlights its potent antitumor activity, indicating its potential in medical research and treatment strategies (El Sadek et al., 2014).
Antimicrobial Activity
The compound also plays a role in the synthesis of benzimidazole derivatives, which have shown potential antimicrobial activities. This suggests its usefulness in creating new antimicrobial agents, particularly in the face of increasing antibiotic resistance (El-masry et al., 2000).
Antibacterial Activity
A study focusing on the synthesis of 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid from this compound showed its application in developing compounds with antibacterial activity. This further underscores its potential in addressing bacterial infections (Brahmayya et al., 2018).
Antihypertensive Activity
Interestingly, derivatives of this compound, such as certain hydrazide derivatives, have shown antihypertensive activity in animal models. This suggests a potential role in developing treatments for hypertension (Santilli & Morris, 1979).
Synthesis of Heterocycles
This compound is instrumental in synthesizing novel heterocycles with potential biological activities, indicating its versatility in medicinal chemistry and drug design. Such applications are pivotal in discovering new therapeutic agents (Mamedov et al., 1992).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a class of compounds to which 3-methyl-1,2,4-oxadiazole-5-carbohydrazide belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
properties
IUPAC Name |
3-methyl-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWZTHKHVEAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

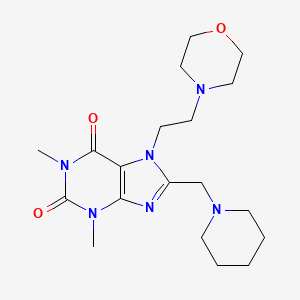
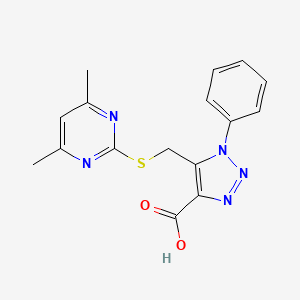
![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)
![3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699459.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)
![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2699473.png)
